4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyridazine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and thioethers, which undergo cyclization and functional group modifications to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine include other pyrazolo[3,4-d]pyridazine derivatives with different substituents. Examples include:
- 4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
- 4-methyl-7-((pyridin-4-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-5-7-16(8-6-13)24-18-17(11-21-24)14(2)22-23-19(18)25-12-15-4-3-9-20-10-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYNGYMYAQIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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